molecular formula C19H25N3O3 B5584661 (1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5584661
M. Wt: 343.4 g/mol
InChI Key: ROZRJQPNDXTDRG-JKSUJKDBSA-N
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Description

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Bromomethyl methyl ether: A compound with a bromomethyl group and an ether linkage.

Uniqueness

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its bicyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methyl-6-oxopyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-20-10-14(6-8-17(20)23)18(24)21-11-15-5-7-16(12-21)22(19(15)25)9-13-3-2-4-13/h6,8,10,13,15-16H,2-5,7,9,11-12H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZRJQPNDXTDRG-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=CC1=O)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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